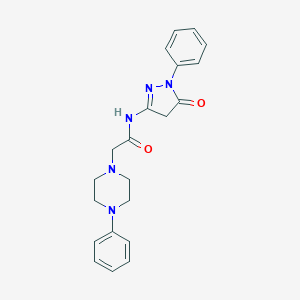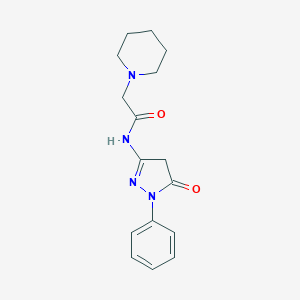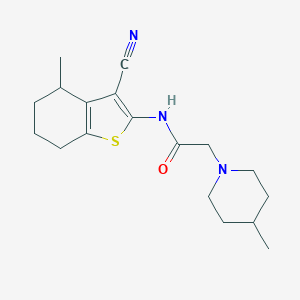![molecular formula C16H25N3O3S B276401 Ethyl 4,5-dimethyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B276401.png)
Ethyl 4,5-dimethyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,5-dimethyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate is a chemical compound that has been of interest in the scientific community due to its potential applications in the field of medicine. This compound is a member of the thiophene family, which is known for its diverse biological activities. In
Mechanism Of Action
The mechanism of action of Ethyl 4,5-dimethyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate is not fully understood. However, it is believed to exert its biological activities through the inhibition of certain enzymes and receptors in the body. For example, it has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may improve cognitive function.
Biochemical and Physiological Effects:
Ethyl 4,5-dimethyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate has been shown to have a variety of biochemical and physiological effects. For example, it has been reported to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have antibacterial activity against certain strains of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, it has been shown to have antiviral activity against the human immunodeficiency virus (HIV).
Advantages And Limitations For Lab Experiments
One advantage of using Ethyl 4,5-dimethyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate in lab experiments is its potential as a treatment for various diseases. Its diverse biological activities make it a promising candidate for further research in the field of medicine. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the molecular pathways involved in its biological activities.
Future Directions
There are several future directions for research on Ethyl 4,5-dimethyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate. One area of interest is its potential as a treatment for neurodegenerative diseases. Further research is needed to determine its efficacy and safety in treating these conditions. Another area of interest is its potential as an antimicrobial agent. Research is needed to determine its effectiveness against a wider range of bacterial strains and to explore its potential as a treatment for viral infections. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development.
Synthesis Methods
The synthesis of Ethyl 4,5-dimethyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate involves the reaction of 4-methyl-1-piperazinecarboxylic acid with ethyl 4,5-dimethyl-3-thiophenecarboxylate in the presence of a coupling reagent such as N,N'-carbonyldiimidazole (CDI). The resulting intermediate is then treated with acetic anhydride to yield the final product. This synthesis method has been reported to yield high purity and yield of the desired product.
Scientific Research Applications
Ethyl 4,5-dimethyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate has been studied for its potential applications in the field of medicine. It has been reported to exhibit antitumor, antimicrobial, and antiviral activities. In addition, it has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
Ethyl 4,5-dimethyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate |
|---|---|
Molecular Formula |
C16H25N3O3S |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H25N3O3S/c1-5-22-16(21)14-11(2)12(3)23-15(14)17-13(20)10-19-8-6-18(4)7-9-19/h5-10H2,1-4H3,(H,17,20) |
InChI Key |
VYWRFGDQZOFOCM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2CCN(CC2)C |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B276326.png)
![ethyl 2-[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B276327.png)
![Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276329.png)

![1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone](/img/structure/B276332.png)
![ethyl 6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl ether](/img/structure/B276334.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B276335.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B276336.png)
![3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B276339.png)
![N-methyl-N'-[(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetyl]urea](/img/structure/B276340.png)